molecular formula C9H11ClN2 B2487614 N-Methyl-1H-indol-3-amine;hydrochloride CAS No. 191993-66-5

N-Methyl-1H-indol-3-amine;hydrochloride

Cat. No.: B2487614
CAS No.: 191993-66-5
M. Wt: 182.65
InChI Key: OFDQQPLZOXWDPO-UHFFFAOYSA-N
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Description

N-Methyl-1H-indol-3-amine;hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is a derivative of indole, which has been studied for its potential biological activities and applications in scientific research.

Biochemical Analysis

Cellular Effects

N-Methyl-1H-indol-3-amine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Methyl-1H-indol-3-amine hydrochloride is complex and involves several biochemical pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Methyl-1H-indol-3-amine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Methyl-1H-indol-3-amine hydrochloride is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-indol-3-amine;hydrochloride typically involves the methylation of 1H-indol-3-amine. One common method is the reaction of 1H-indol-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from suitable solvents are employed to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-indol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-Methyl-1H-indol-3-amine;hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1H-indol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-Methyl-1H-indol-3-amine;hydrochloride is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their significant roles in various biological processes. They exhibit a range of activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity of indoles allows them to interact with multiple biological targets, leading to varied pharmacological effects.

Target Interactions

This compound acts primarily through interactions with specific cellular targets. These interactions can lead to alterations in cell signaling pathways, gene expression, and metabolic processes. For instance, indole derivatives have been shown to bind with certain proteins involved in cell cycle regulation and apoptosis .

Biochemical Pathways

The compound influences several biochemical pathways. It has been implicated in the modulation of apoptosis pathways by inducing cell death in a dose-dependent manner. Studies have shown that it can arrest cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, similar to the action of colchicine . This suggests potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values for related indole compounds range from 0.13 to 1.0 µg/mL, indicating strong antibacterial activity .

Anticancer Properties

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, some derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, highlighting their potential as anticancer agents . Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth through disruption of microtubule dynamics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Findings Cell Lines Tested IC50 Values
Induced apoptosis and arrested cells in G2/M phaseHeLa, MCF-7, HT-290.34 - 0.86 μM
High antimicrobial activity against resistant strainsVarious bacterial strains0.13 - 1.0 µg/mL
Inhibitory effects on tubulin polymerizationHeLaNot specified

Properties

IUPAC Name

N-methyl-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-10-9-6-11-8-5-3-2-4-7(8)9;/h2-6,10-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDQQPLZOXWDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CNC2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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